![molecular formula C17H21N3O4 B7535635 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535635.png)
1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the immune system. By inhibiting PDE4, 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea increases the levels of cAMP, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and has been tested in animal models for its potential use in cancer treatment. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea in lab experiments is its specificity for PDE4. This allows researchers to study the effects of PDE4 inhibition without affecting other signaling pathways in the immune system. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research of 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea. One direction is to further study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its potential use in cancer treatment and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers can investigate ways to improve the solubility of this compound to make it more practical for in vivo studies.
Synthesis Methods
The synthesis of 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea involves the reaction between 3-(1,3-dioxoisoindol-5-yl)propionic acid and cyclopentanol in the presence of a catalyst. The resulting product is then treated with a mixture of isocyanate and triethylamine to yield 1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea.
Scientific Research Applications
1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been tested in animal models for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(3-cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15-13-7-6-11(10-14(13)16(22)20-15)19-17(23)18-8-3-9-24-12-4-1-2-5-12/h6-7,10,12H,1-5,8-9H2,(H2,18,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXPIQBYGKQPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCCNC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopentyloxypropyl)-3-(1,3-dioxoisoindol-5-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.